REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([O:14]CC2C=CC=CC=2)=[C:9]([CH2:22][CH3:23])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]>C1COCC1.C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([OH:14])=[C:9]([CH2:22][CH3:23])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=C(C(=C1)C)OCC1=CC=CC=C1)CC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt under 1 atm of H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is again dissolved in THF (50 mL)
|
Type
|
ADDITION
|
Details
|
ethanol (50 m) and treated with Pd/C (400 mg, 10% Pd)
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at rt under 1 atm of H2 for 24 h before the catalyst
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
is again removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=C(C(=C1)C)O)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |